molecular formula C13H23NO4 B12872478 (2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid

(2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid

Cat. No.: B12872478
M. Wt: 257.33 g/mol
InChI Key: LSHSJLZEFNANGN-NCWAPJAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The tert-butoxycarbonyl (Boc) group is a protecting group for amines, which helps to prevent unwanted reactions during synthesis. This compound is valuable due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid typically involves the protection of the amine group with the Boc group. One common method is the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and optimized reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid undergoes several types of reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can then react with other compounds to form desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid is unique due to its specific structure, which provides stability and ease of deprotection. Its cyclohexane ring adds rigidity, making it a valuable intermediate in the synthesis of cyclic peptides and other complex molecules.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)8-6-5-7-9(13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9?,13-/m0/s1

InChI Key

LSHSJLZEFNANGN-NCWAPJAISA-N

Isomeric SMILES

C[C@@]1(CCCCC1C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1(CCCCC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.